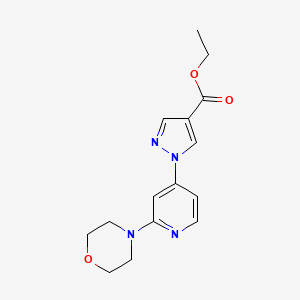
4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Descripción general
Descripción
The compound “4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide” contains several functional groups. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with the carbon-fluorine bond being one of the strongest in organic chemistry . Benzothiophene is a heterocyclic compound, also known as thianaphthene, with a structure similar to naphthalene but with one CH group replaced by sulfur . Carbohydrazide is a carbonyl hydrazide and is used in various applications due to its reactivity and stability .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzothiophene ring. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl, benzothiophene, and carbohydrazide groups. Each of these groups can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their absorption and distribution in biological systems .Aplicaciones Científicas De Investigación
Antifungal Agents
Studies have indicated that compounds related to 4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide exhibit antifungal activity . This suggests that it could be used as a scaffold for developing new antifungal agents, which are crucial in combating fungal infections in agriculture and medicine.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research into this compound could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, or agrochemicals. This could involve studying its biological activity, its physical properties, or its reactivity under various conditions .
Propiedades
IUPAC Name |
4-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-2-1-3-7-5(6)4-8(17-7)9(16)15-14/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPWZOMZXREAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405615.png)
![N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405616.png)
![N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405617.png)
![N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405618.png)
![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1405620.png)



![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405627.png)
![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)
![tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate](/img/structure/B1405630.png)
![1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid](/img/structure/B1405631.png)

